2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Description
Chemical Significance in Heterocyclic Chemistry
This compound occupies a unique position within the broader classification of azaindole compounds, specifically representing the 6-azaindole structural motif in its partially saturated form. The compound exhibits a molecular formula of C7H8N2 for the free base, with the hydrochloride salt adding an additional hydrochloric acid molecule to form the more stable and water-soluble salt form. This bicyclic heterocycle demonstrates the fundamental principle of nitrogen atom incorporation into aromatic systems, where the strategic placement of the pyridine nitrogen at the 6-position relative to the pyrrole ring creates distinct electronic and steric properties compared to other azaindole isomers.
The chemical significance of this compound stems from its structural relationship to both indole and purine systems, making it a valuable bioisostere in medicinal chemistry applications. The pyrrolopyridine scaffold mimics the purine ring of adenosine triphosphate molecules, enabling designed analogues to function effectively as kinase inhibitors for various therapeutic applications. The partially saturated nature of the 2,3-dihydro derivative introduces additional conformational flexibility compared to the fully aromatic azaindole core, potentially enhancing binding interactions with biological targets through improved molecular recognition patterns.
Heterocyclic chemistry has embraced pyrrolopyridine derivatives as privileged structures due to their ability to modulate both potency and physicochemical properties when incorporated into drug molecules. The presence of two nitrogen atoms within the bicyclic framework provides multiple sites for hydrogen bonding interactions, metal coordination, and protonation, making these compounds versatile building blocks for complex molecular architectures. The 2,3-dihydro variant specifically offers reduced aromatic character in the pyrrole portion, which can influence lipophilicity, metabolic stability, and tissue distribution profiles compared to fully aromatic counterparts.
The synthetic accessibility of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives has been enhanced through the development of efficient cyclization methodologies, including acid-promoted intramolecular cyclization reactions and metal-catalyzed coupling approaches. These synthetic advances have enabled the preparation of diverse substituted analogues for structure-activity relationship studies, contributing to the understanding of how specific substitution patterns influence biological activity and selectivity profiles.
Historical Context and Discovery Timeline
The development of pyrrolopyridine chemistry traces its origins to early investigations into azaindole synthesis methodologies during the mid-20th century, when researchers began exploring systematic approaches to introduce nitrogen atoms into indole frameworks. The synthesis of azaindoles, including the 6-azaindole system represented by pyrrolo[2,3-c]pyridine, emerged from efforts to create purine mimetics and develop new heterocyclic scaffolds with enhanced biological activity profiles.
Historical synthetic approaches to azaindole compounds initially relied on modified Madelung synthesis protocols, which involved high-temperature cyclization reactions under challenging conditions. These early methodologies, while pioneering, suffered from significant limitations including harsh reaction conditions, complex purification requirements, and modest overall yields. The evolution of azaindole synthesis has progressed through several generations of improved methodologies, including metalation-coupling approaches and more recent transition metal-catalyzed cyclization strategies.
The recognition of pyrrolopyridines as valuable bioisosteres gained momentum during the late 20th century as pharmaceutical research increasingly focused on optimizing drug-like properties through strategic heterocycle incorporation. The development of fragment-based drug discovery approaches further highlighted the importance of azaindole scaffolds, leading to the successful development of marketed drugs containing 7-azaindole frameworks, such as vemurafenib for melanoma treatment.
Contemporary synthetic methodologies for 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives have benefited from advances in organometallic chemistry and catalysis. Modern approaches utilize palladium-catalyzed cyclization reactions, copper-mediated coupling strategies, and innovative condensation methodologies that provide access to diversely substituted analogues under milder reaction conditions. These synthetic improvements have enabled systematic structure-activity relationship investigations and facilitated the incorporation of these heterocycles into drug discovery programs.
The timeline of pyrrolopyridine development reflects broader trends in medicinal chemistry, where the emphasis has shifted from simple structural modifications to sophisticated molecular design strategies based on detailed understanding of target-ligand interactions. The current era of pyrrolopyridine research is characterized by computational design approaches, high-throughput synthesis methodologies, and integrated pharmacological evaluation programs that accelerate the identification of promising therapeutic candidates.
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial building block in contemporary drug discovery programs, particularly in the development of kinase inhibitors and other enzyme modulators. The compound's structural features enable it to function as an adenosine triphosphate mimetic, allowing designed analogues to compete effectively for binding sites within kinase active sites. This mechanistic foundation has proven especially valuable for developing anticancer agents, where kinase inhibition represents a well-validated therapeutic strategy.
The medicinal chemistry applications of pyrrolopyridine derivatives extend beyond kinase inhibition to encompass diverse therapeutic areas including infectious diseases, neurological disorders, and metabolic conditions. Recent research has demonstrated the utility of pyrrolo[2,3-c]pyridine scaffolds in developing human immunodeficiency virus integrase inhibitors, where the heterocyclic framework provides optimal interactions with viral enzyme binding sites. The pyrrolopyridine-based allosteric human immunodeficiency virus-1 integrase inhibitor STP0404 exemplifies the therapeutic potential of this chemical class, displaying picomolar inhibitory activity against viral replication.
Structure-activity relationship studies have revealed that the 2,3-dihydro substitution pattern significantly influences both potency and selectivity profiles of pyrrolopyridine-based therapeutics. The reduced aromatic character introduced by the dihydro functionality can modulate lipophilicity parameters, affecting drug distribution and metabolism. Additionally, the increased conformational flexibility of the saturated portion provides opportunities for optimizing binding interactions through induced-fit mechanisms with target proteins.
The development of 6-azaindole derivatives for treating gout represents another important medicinal chemistry application, where compounds like those described in recent uric acid transporter 1 inhibitor research demonstrate the versatility of the pyrrolopyridine scaffold. These applications highlight how systematic modification of the basic 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine framework can yield compounds with distinct pharmacological profiles suitable for different therapeutic indications.
Drug discovery programs incorporating pyrrolopyridine derivatives have benefited from detailed understanding of how nitrogen atom positioning influences binding affinity and selectivity. Comparative studies between different azaindole isomers have revealed that the 6-azaindole configuration, as represented by the pyrrolo[2,3-c]pyridine system, often provides superior binding characteristics compared to alternative nitrogen placement patterns. This knowledge has informed rational design strategies for developing next-generation therapeutics with improved efficacy and reduced off-target effects.
The role of this compound in medicinal chemistry continues to expand as new synthetic methodologies enable access to previously challenging substitution patterns. Recent advances in regioselective functionalization reactions have opened new avenues for structure-activity relationship exploration, potentially leading to breakthrough therapeutic applications in previously underexplored disease areas. The combination of synthetic accessibility, structural diversity, and proven biological activity positions this compound class as a cornerstone of modern medicinal chemistry research.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILGLMLGMJICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of pyrrolopyridine structures can effectively combat multidrug-resistant pathogens. The introduction of the pyrrolopyridine ring enhances the ability to form hydrogen bonds and ionic linkages, which can increase the compound's solubility and biological activity .
Key Findings:
- Mechanism of Action: The structural features of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride allow for interactions with bacterial cell membranes and enzymes, disrupting essential processes.
- Clinical Relevance: With rising antibiotic resistance, compounds like this are critical in developing new therapeutic agents .
Anticancer Properties
Research has shown that derivatives of this compound possess anticancer activities. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, specific derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting lower toxicity towards healthy cells .
Case Study:
- A study involving various substituted derivatives revealed that certain configurations led to enhanced inhibitory effects on gastric acid secretion and potential anticancer activity. These findings suggest a dual therapeutic potential for managing gastric disorders and cancer .
Neurological Applications
The compound's influence on the nervous system has also been explored. Pyrrolo[3,4-c]pyridines have been investigated for their effects on neurodegenerative diseases and as potential treatments for conditions like depression and anxiety. Their ability to modulate neurotransmitter systems makes them valuable candidates in neuropharmacology .
Research Insights:
- Binding Affinity: The compound shows promising binding interactions with receptors involved in mood regulation and cognitive function. This could lead to the development of novel antidepressants or anxiolytics .
Synthesis and Development
The synthesis of this compound involves several steps including lactamization and reduction processes. Various methods have been developed to optimize yield and purity, which are crucial for pharmaceutical applications .
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Lactamization of furo [3,4-c] pyridine-1,3-diketone |
| 2 | Reduction using Lithium Aluminium Hydride |
| 3 | Salification with hydrochloric acid |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolopyridine Derivatives
Key Observations :
Key Observations :
Table 3: Receptor Binding Profiles (Primary Assays at 10 μM)
Key Observations :
Table 4: Physicochemical and Functional Comparison
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique bicyclic structure, which includes both pyrrole and pyridine rings. With the molecular formula C7H9ClN2, this compound has garnered attention for its potential biological activities across various fields of research, including pharmacology and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and therapeutic potentials.
The biological activity of this compound is attributed to its interactions with various enzymes and metabolic pathways.
Key Mechanisms:
- Enzyme Interaction: The compound has been shown to interact with enzymes that play critical roles in metabolic processes. This interaction can lead to either inhibition or activation of these enzymes, thereby influencing metabolic flux and levels of metabolites .
- Cell Signaling: It affects cell signaling pathways and gene expression, which can alter cellular metabolism and function .
- Pharmacokinetics: Research indicates stability in simulated gastric and intestinal fluids, suggesting favorable absorption characteristics .
Biological Activities
The compound exhibits a range of biological activities that may be harnessed for therapeutic applications.
Antidiabetic Properties
Research indicates potential effects on glucose metabolism. Compounds with similar structures have been linked to reduced blood glucose levels, suggesting a possible role in diabetes management .
Neuropharmacological Effects
Some studies suggest that derivatives of pyrrolo compounds may exhibit antidepressant effects. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems .
Case Studies and Research Findings
Q & A
Q. What analytical approaches resolve contradictions in reported solubility data for this compound?
- Methodology : Use a tiered solubility screening protocol: (i) Primary screening : Test in 6–8 solvents (e.g., water, ethanol, DMSO) via shake-flask method. (ii) Secondary analysis : Quantify solubility via UV-Vis spectroscopy or gravimetry. For hydrochloride salts, pH-dependent solubility (e.g., higher solubility in acidic buffers) must be considered. Conflicting data may arise from polymorphic forms; PXRD can differentiate crystalline vs. amorphous phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
